Barium iodide dihydrate

Description

Contextual Significance of Barium Halide Hydrates in Chemical Research

Barium halide hydrates, including barium iodide dihydrate, hold a notable position in chemical research. These compounds are significant for several reasons. Primarily, they serve as accessible sources of barium ions (Ba²⁺) and halide ions in aqueous solutions. The controlled release of these ions is fundamental in the synthesis of other barium-containing materials.

The presence of water molecules in the crystal lattice of these hydrates, known as water of crystallization, influences their physical and chemical properties, such as solubility and crystal structure. cphi-online.com This makes them interesting subjects for studying the principles of hydration and the role of water in crystal engineering. americanelements.comdoubtnut.com The hygroscopic nature of many alkaline earth metal halides, including barium iodide, means they readily absorb moisture from the atmosphere to form hydrates. vaia.com This property is crucial in understanding their stability and handling requirements in a laboratory setting. Furthermore, the study of the dehydration of these hydrates upon heating provides insights into thermal decomposition processes and the energetics of water-metal ion interactions.

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories. A primary area of investigation is its utility as a precursor in the synthesis of other inorganic and organobarium compounds. wikipedia.org For instance, it can be used to prepare anhydrous barium iodide, which in turn is a starting material for the synthesis of various organobarium reagents. wikipedia.org

Another significant research avenue is in the field of materials science. Barium iodide is a component in the preparation of perovskite materials, which have applications in areas such as photovoltaics and optoelectronics. Specifically, it can serve as a precursor for iodide-rich perovskites. The investigation of its high-pressure behavior and potential for superconductivity has also been a subject of theoretical and experimental studies. mdpi.com

The compound's role in fundamental chemical studies, such as understanding reaction kinetics and the properties of ionic compounds in solution, continues to be relevant. Its simple ionic nature makes it a useful model compound for such investigations.

Historical Perspectives on the Investigation of Barium Iodide Systems

The history of barium iodide is intrinsically linked to the discovery and characterization of barium itself. In the early 17th century, a phosphorescent mineral from Bologna, Italy, known as the "Bologna stone," sparked the interest of alchemists and early chemists. quora.commelscience.com It was later identified as barite (barium sulfate). In 1774, the Swedish chemist Carl Wilhelm Scheele demonstrated that this mineral contained a new, distinct earth (barium oxide). quora.comencyclopedia.com

The isolation of metallic barium was achieved in 1808 by Sir Humphry Davy through the electrolysis of molten barium salts. quora.commelscience.com Following the isolation of the element, the investigation of its various compounds, including the halides, began. The synthesis and characterization of barium iodide and its hydrates were part of the broader effort to understand the chemistry of the alkaline earth metals and their compounds. wikipedia.org Early studies focused on basic properties such as solubility and reactivity. Over time, with the advent of modern analytical techniques, more detailed investigations into the crystal structure and other physicochemical properties of barium iodide and its hydrates became possible.

Chemical and Physical Properties of this compound

This compound is a colorless crystalline solid. vaia.com It is soluble in water and alcohol. wikipedia.org When heated, it loses its water of crystallization to form the anhydrous salt. wikipedia.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | BaI₂·2H₂O |

| Molar Mass | 427.17 g/mol nih.govsigmaaldrich.com |

| Appearance | Colorless crystalline solid vaia.com |

| Solubility | Soluble in water and alcohol wikipedia.org |

| IUPAC Name | barium(2+);diiodide;dihydrate nih.gov |

| CAS Number | 7787-33-9 sigmaaldrich.com |

Synthesis and Reactions of this compound

This compound can be synthesized through the reaction of barium carbonate with hydroiodic acid. The hydrated form crystallizes from the resulting aqueous solution. chemicalbook.com

BaCO₃ + 2HI(aq) → BaI₂(aq) + H₂O(l) + CO₂(g)

Another preparative method involves the reaction of an aqueous solution of potassium iodide with barium nitrate, which yields dihydrate barium iodide. melscience.com

Ba(NO₃)₂(aq) + 2KI(aq) → BaI₂(aq) + 2KNO₃(aq)

Upon heating, this compound undergoes dehydration to form the anhydrous salt. wikipedia.org

BaI₂·2H₂O(s) → BaI₂(s) + 2H₂O(g)

Anhydrous barium iodide can react with alkyl potassium compounds to form organobarium compounds. wikipedia.org It can also be reduced with lithium biphenyl (B1667301) to produce a highly active form of barium metal. wikipedia.org

Structure

2D Structure

Properties

CAS No. |

7787-33-9 |

|---|---|

Molecular Formula |

BaH2I2O |

Molecular Weight |

409.15 g/mol |

IUPAC Name |

barium(2+);diiodide;hydrate |

InChI |

InChI=1S/Ba.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |

InChI Key |

SWTWMMDNFNVMEN-UHFFFAOYSA-L |

SMILES |

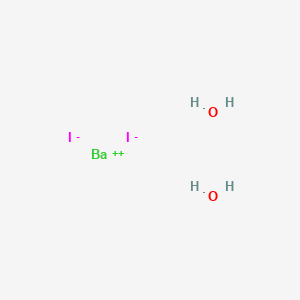

O.O.[I-].[I-].[Ba+2] |

Canonical SMILES |

O.[I-].[I-].[Ba+2] |

Other CAS No. |

7787-33-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis Methodologies and Preparative Routes for Barium Iodide Dihydrate

Solution-Phase Synthesis Approaches

The formation of barium iodide dihydrate is achievable through various solution-based chemical reactions. These methods leverage different barium precursors and reactants to yield the desired hydrated salt.

Neutralization Reactions involving Barium Carbonate and Hydriodic Acid

A common and straightforward method for synthesizing barium iodide is through the neutralization of barium carbonate with hydriodic acid. vedantu.com In this reaction, an aqueous solution of hydriodic acid is added to solid barium carbonate. The reaction proceeds with the evolution of carbon dioxide gas, yielding a solution of barium iodide.

BaCO₃(s) + 2HI(aq) → BaI₂(aq) + H₂O(l) + CO₂(g)

Upon completion of the reaction, the resulting aqueous barium iodide solution is concentrated through evaporation. As the solution becomes more concentrated, crystals of this compound (BaI₂·2H₂O) precipitate out. vedantu.comshef.ac.uk

| Reactants | Products | Reaction Type |

| Barium Carbonate (BaCO₃) | Barium Iodide (BaI₂) | Neutralization |

| Hydriodic Acid (HI) | Water (H₂O) | |

| Carbon Dioxide (CO₂) |

Reactions of Barium Hydride with Ammonium Iodide

Anhydrous barium iodide can be synthesized through the reaction of barium hydride with ammonium iodide in a pyridine solution. shef.ac.ukguidechem.com This method is noted for its high yield, reportedly reaching 97%. guidechem.com The reaction produces barium iodide, ammonia, and hydrogen gas.

BaH₂(s) + 2NH₄I(aq) → BaI₂(aq) + 2NH₃(g) + 2H₂(g)

Following the reaction, the majority of the pyridine solvent is removed by distillation. Any remaining crystalline pyridine can be eliminated through vacuum distillation at a temperature range of 150-160°C. guidechem.com While this method directly produces the anhydrous form, the dihydrate can be obtained by dissolving the anhydrous salt in water and subsequent crystallization.

Aqueous Phase Reactions of Potassium Iodide with Barium Nitrate

The reaction between aqueous solutions of potassium iodide and barium nitrate is another potential route to produce barium iodide. pw.live This double displacement reaction is expected to yield barium iodide and potassium nitrate. pw.livewebqc.org

Ba(NO₃)₂(aq) + 2KI(aq) → BaI₂(aq) + 2KNO₃(aq)

In the presence of water, the barium iodide formed would crystallize as the dihydrate upon concentration of the solution. vedantu.com However, it is important to note that some sources suggest that no precipitate forms, indicating that all products may remain in solution under certain conditions. youtube.com Another study indicates a different reaction pathway where potassium iodide, barium nitrate, and water can react to form potassium iodate (B108269), nitrogen monoxide, and barium hydroxide, which is an oxidation-reduction reaction. you-iggy.com

| Reactant 1 | Reactant 2 | Product 1 | Product 2 |

| Barium Nitrate (Ba(NO₃)₂) | Potassium Iodide (KI) | Barium Iodide (BaI₂) | Potassium Nitrate (KNO₃) |

Production via Ferrous Iodide Precursors and Barium Hydroxide

A multi-step synthesis process for this compound involves the initial preparation of ferrous iodide, which then reacts with barium hydroxide. guidechem.com

Step 1: Synthesis of Ferrous Iodide Iodine and iron powder are mixed in a molar ratio of 1.0:1.2-1.5 in water. The reaction is carried out at a temperature of 40-60°C with stirring for 30-50 minutes to produce a solution of ferrous iodide (FeI₂). guidechem.com

Step 2: Synthesis of Barium Iodide The ferrous iodide solution is then added to a barium hydroxide solution in a 1:1 molar ratio. This neutralization reaction results in the formation of a ferrous hydroxide precipitate and a barium iodide solution. guidechem.com The reaction mixture is boiled for 20 minutes, and the pH is adjusted to 8.5-9 using barium hydroxide. guidechem.com

FeI₂(aq) + Ba(OH)₂(aq) → BaI₂(aq) + Fe(OH)₂(s)

Step 3: Purification and Crystallization Activated carbon is added to the solution to adsorb the ferrous hydroxide precipitate and other impurities. guidechem.com The solution is then filtered to obtain a clear barium iodide solution. Evaporation of the solvent at room temperature and atmospheric pressure leads to the precipitation of barium iodide crystals. These crystals are then centrifuged and dried at 75-90°C for 60-90 minutes to yield BaI₂·2H₂O with a purity of ≥99%. guidechem.com

| Parameter | Value |

| Iodine to Iron Powder Molar Ratio | 1.0 : 1.2-1.5 |

| Ferrous Iodide Synthesis Temperature | 40-60°C |

| Ferrous Iodide to Barium Hydroxide Molar Ratio | 1 : 1 |

| pH of Barium Iodide Synthesis | 8.5 - 9 |

| Final Product Purity | ≥99% |

Preparation of Anhydrous Barium Iodide from this compound

The anhydrous form of barium iodide is obtained from the dihydrate through thermal dehydration.

Thermal Dehydration Mechanisms and Optimization

The conversion of this compound to anhydrous barium iodide is achieved by heating. shef.ac.uk The process involves the stepwise removal of the two water molecules of crystallization. When heated, this compound first loses one water molecule at 98.9°C. guidechem.com Upon further heating to 539°C, the second water molecule is removed, resulting in the formation of anhydrous barium iodide. guidechem.com The compound decomposes at temperatures around 740°C. guidechem.com

| Temperature | Event |

| 98.9°C | Loss of one water molecule |

| 539°C | Loss of the second water molecule (formation of anhydrous BaI₂) |

| 740°C | Decomposition |

Alternative Dehydration Methods in Controlled Environments

The transformation of this compound (BaI₂·2H₂O) to its anhydrous form (BaI₂) is conventionally achieved through thermal dehydration. webelements.comwikipedia.org However, controlling the environment during this process allows for alternative methodologies that can influence the kinetics of water loss and the physical properties of the resulting anhydrous salt. These methods primarily focus on manipulating temperature, pressure, and atmospheric composition to achieve complete dehydration while preventing compound decomposition or unwanted side reactions.

Heating the dihydrate in a controlled oven environment at temperatures between 75°C and 90°C for a duration of 60 to 90 minutes has been shown to effectively remove the water of crystallization, yielding anhydrous barium iodide with a purity of ≥99%. google.com This method represents a lower-temperature approach compared to the higher temperatures often cited for complete dehydration, which can be as high as 539°C. webelements.com The success of lower-temperature dehydration hinges on the careful control of the atmosphere to facilitate water vapor removal.

Another significant alternative is vacuum dehydration. The application of a vacuum reduces the partial pressure of water vapor surrounding the crystals, thereby lowering the temperature required to initiate and sustain the dehydration process. For inorganic salt hydrates, vacuum drying is a well-established technique to produce an anhydrous product while minimizing thermal stress on the compound. google.com This is particularly advantageous for barium iodide, which is sensitive to air and light. chemicalbook.com By conducting the dehydration under vacuum, the risk of oxidation or other atmospheric reactions is significantly reduced. The process involves placing the this compound in a vacuum oven and gradually increasing the temperature while maintaining low pressure. The water molecules are efficiently removed from the crystal lattice and drawn away by the vacuum system.

The table below summarizes key parameters for different dehydration methodologies.

| Method | Temperature Range (°C) | Environment | Typical Duration | Reported Outcome |

|---|---|---|---|---|

| Standard Thermal Dehydration | >100 - 539 | Air or Inert Gas | Variable | Complete conversion to anhydrous BaI₂. webelements.com |

| Controlled Low-Temp. Dehydration | 75 - 90 | Controlled (e.g., Dry Airflow) | 60 - 90 minutes | Anhydrous BaI₂ with ≥99% purity. google.com |

| Vacuum Dehydration | Variable (generally lower than atmospheric methods) | Vacuum | Variable | Anhydrous salt with reduced risk of oxidation. google.com |

Synthesis of Related Barium-Iodine Systems Incorporating Dihydrate Precursors

This compound is a valuable precursor for the synthesis of various other barium-containing compounds, ranging from simple inorganic salts to more complex organometallic and coordination compounds. chemimpex.comgeeksforgeeks.org Its utility stems from the reactivity of the barium cation and the iodide anions once the compound is dissolved or appropriately activated.

Synthesis of Barium Peroxide: Barium iodide can be used in the preparation of barium peroxide (BaO₂), an important oxidizing agent and precursor for hydrogen peroxide. geeksforgeeks.orgbyjus.com While the direct reaction pathway from barium iodide is less common than other industrial methods, it serves as a viable laboratory-scale synthesis route. The process typically involves the reaction of a barium iodide solution with a suitable oxygen source under specific conditions.

Formation of Organobarium Compounds: Anhydrous barium iodide, readily prepared from the dihydrate, reacts with alkyl potassium compounds to form organobarium reagents. wikipedia.orgvedantu.com These reactions are typically carried out in an ether solvent. The resulting organobarium compounds are part of a class of organometallic reagents used in organic synthesis, although they are less common than their magnesium (Grignard) or lithium counterparts.

Synthesis of Barium Iodo Alkoxide/Acetato Complexes: this compound serves as a direct precursor for the synthesis of barium iodo alkoxide or acetato complexes. chemicalbook.com These coordination compounds are of interest in materials science and as catalysts. The synthesis involves reacting BaI₂·2H₂O with appropriate ligands in a suitable solvent system. The water of hydration may participate in the reaction or be displaced by the incoming ligands, depending on the specific reaction conditions. For example, the reaction with a mixture of alcohol and acetate sources can yield mixed-ligand complexes containing barium, iodide, and alkoxide or acetate groups.

Reduction to Activated Barium Metal: Barium iodide can be reduced using reagents like lithium biphenyl (B1667301) in an ether solution to produce a highly active form of barium metal. wikipedia.orgvedantu.com This activated metal exhibits higher reactivity than bulk barium metal and is useful in certain synthetic applications where a potent reducing agent is required.

The table below outlines the synthesis of related systems using barium iodide as a precursor.

| Target Compound/System | Co-reactant(s) | General Reaction Type | Significance/Application |

|---|---|---|---|

| Barium Peroxide (BaO₂) | Oxygen source | Oxidation | Preparation of an important oxidizing agent. geeksforgeeks.org |

| Organobarium Compounds | Alkyl potassium compounds | Metathesis | Formation of organometallic reagents. wikipedia.orgvedantu.com |

| Barium Iodo Complexes | Alkoxides, Acetates | Coordination/Ligand Exchange | Synthesis of coordination complexes for materials science. chemicalbook.com |

| Activated Barium Metal | Lithium Biphenyl | Reduction | Preparation of a highly reactive reducing agent. vedantu.com |

Spectroscopic Analysis of Barium Iodide Dihydrate

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a key technique for examining the local atomic environment in crystalline solids. nih.govlibretexts.org For quadrupolar nuclei like Iodine-127, ssNMR can determine parameters that are highly sensitive to the electronic environment and symmetry of the nuclear site. pascal-man.comdu.ac.in

Iodine-127 is an NMR-active nucleus with a nuclear spin of I = 5/2. researchgate.nethuji.ac.il Its non-spherical charge distribution gives it a nuclear electric quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. du.ac.inresearchgate.net This interaction, known as the nuclear quadrupole coupling, is a primary feature in the ¹²⁷I ssNMR spectra of non-cubic iodide sites and can be quantified by the nuclear quadrupole coupling constant (C_Q). researchgate.netresearchgate.net

Another critical parameter obtained from NMR is the chemical shift (CS) tensor, which describes the orientation-dependent magnetic shielding of the nucleus by its surrounding electrons. nih.govlibretexts.orguni-tuebingen.de The principal components of this tensor provide detailed information about the electronic structure around the nucleus. libretexts.orgnih.gov

For barium iodide dihydrate, ¹²⁷I ssNMR spectra have been acquired at high magnetic fields (e.g., 21.1 T) to obtain reliable data. researchgate.netnih.gov The combination of measurements at different magnetic fields (e.g., 11.75 T and 21.1 T) allows for the precise determination of both the quadrupole coupling parameters and the chemical shift tensor components. researchgate.netnih.gov In the case of BaI₂·2H₂O, the ¹²⁷I nuclear quadrupole coupling constant has been found to be relatively small compared to other metal iodides, which facilitates the accurate measurement of its chemical shift tensor. researchgate.netnih.gov

Table 1: Experimental ¹²⁷I Solid-State NMR Parameters for this compound (BaI₂·2H₂O)

| Parameter | Symbol | Value |

| Nuclear Quadrupole Coupling Constant | C_Q(¹²⁷I) | 61.5 ± 1.5 MHz |

| Asymmetry Parameter | η_Q | 0.15 ± 0.05 |

| Chemical Shift Tensor Span | Ω | 60 ± 20 ppm |

| Isotropic Chemical Shift | δ_iso | 185 ± 20 ppm |

| Source: Data derived from central-transition ¹²⁷I solid-state nuclear magnetic resonance studies. researchgate.netnih.gov |

The parameters derived from ¹²⁷I ssNMR spectra serve as sensitive probes of the local structure and symmetry at the iodine sites. researchgate.netnih.gov The magnitude of the nuclear quadrupole coupling constant (C_Q) is directly related to the strength of the electric field gradient at the iodine nucleus, which is influenced by the arrangement and nature of neighboring ions and water molecules. researchgate.netresearchgate.net

In BaI₂·2H₂O, the measured C_Q value of 61.5 MHz indicates a specific, non-cubic local environment for the iodine atoms. researchgate.net Furthermore, the non-zero asymmetry parameter (η_Q = 0.15) reveals a deviation from axial symmetry at the iodine site. researchgate.net These findings are consistent with the known orthorhombic crystal structure of this compound.

The chemical shift (CS) tensor span (Ω) of 60 ppm provides additional details about the electronic environment of the iodine nucleus. researchgate.netnih.gov The relatively small span for BaI₂·2H₂O compared to its anhydrous form (Ω ≈ 300 ppm for one site in BaI₂) highlights the significant influence of the water of hydration on the electronic shielding of the iodine atoms. researchgate.netnih.gov Gauge-including projector-augmented wave (GIPAW) DFT computations can be used alongside experimental data to predict potential crystal structures and demonstrate the sensitivity of NMR parameters to subtle structural changes. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Water Molecule Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is highly effective for studying the water molecules within a crystal hydrate (B1144303). mdpi.comresearchgate.net These methods probe the vibrational modes of the molecules, which are sensitive to factors like bond strength, molecular geometry, and intermolecular interactions, particularly hydrogen bonding. mdpi.comcdnsciencepub.com

The water molecules in this compound, as in other crystalline hydrates, exhibit characteristic internal vibrational modes. researchgate.netcdnsciencepub.com These include:

O-H Stretching: Typically observed in the 3000-3600 cm⁻¹ region, these vibrations are highly sensitive to the strength of hydrogen bonds. mdpi.comresearchgate.net Stronger hydrogen bonding weakens the O-H bond, causing a shift to lower frequencies (red-shift). mdpi.com

H-O-H Bending: This mode appears around 1600-1650 cm⁻¹. mdpi.comresearchgate.net Its frequency can shift based on the coordination environment and hydrogen bonding.

Librational Modes: These are restricted rotational or rocking motions of the water molecule within the crystal lattice, found at lower frequencies (typically below 1000 cm⁻¹). mdpi.com

In the crystal lattice of BaI₂·2H₂O, the water molecules are coordinated to the barium ions and participate in hydrogen bonding. ias.ac.inbsu.by The analysis of the vibrational spectra can distinguish between different types of water molecules, such as coordinated (aqua) and interlayer (hydrated) water, which would have different hydrogen bond strengths and thus different vibrational frequencies. ias.ac.in The presence of water of hydration is confirmed by absorption peaks in the regions of 1500-1600 cm⁻¹ (H-O-H bending) and 3000-3500 cm⁻¹ (O-H stretching) in the infrared spectra of hydrated samples. researchgate.net

Table 2: Typical Frequency Ranges for Water Molecule Vibrations in Crystalline Hydrates

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Influencing Factors |

| O-H Stretching | 3000 - 3600 | Hydrogen bond strength, coordination |

| H-O-H Bending | 1600 - 1650 | Coordination environment, lattice effects |

| Librations (Rocking, Wagging, Twisting) | 300 - 900 | Strength of coordination and H-bonds |

| Source: General data from studies on crystalline hydrates. mdpi.comresearchgate.netcdnsciencepub.comnasa.gov |

The vibrational spectra of this compound also contain modes corresponding to the vibrations of the ionic lattice.

Ba-I Vibrational Modes: The vibrations involving the barium and iodide ions are expected to occur at very low frequencies (far-infrared region, typically below 200 cm⁻¹) due to the large masses of the atoms and the ionic nature of the Ba-I bond. researchgate.net Raman spectroscopy of glasses containing BaI₂ has shown bands related to ZnI₄ tetrahedra around 113-124 cm⁻¹, giving an approximate range for metal-iodide vibrations. researchgate.net Theoretical studies on crystalline barium halides (BaCl₂, BaBr₂) have also placed the lattice phonon modes in the low-frequency region. researchgate.net

I-O Vibrational Modes: Direct I-O covalent bonds are not expected in the primary structure of this compound. However, interactions between the iodide ions and the oxygen atoms of the water molecules (I···O contacts) are present as part of the hydrogen bonding network. These weak interactions would give rise to very low-frequency vibrational modes, which are often difficult to distinguish from other lattice modes.

Hydration and Dehydration Mechanisms in Barium Iodide Dihydrate

Thermogravimetric Analysis and Differential Thermal Analysis in Dehydration Studies

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA), or the related differential scanning calorimetry (DSC), are essential techniques for studying the dehydration of barium iodide dihydrate. TGA measures the mass of a sample over time as the temperature changes, while DTA/DSC measures the difference in temperature or heat flow between a sample and a reference. Together, they provide critical data on dehydration temperatures, reaction enthalpies, and the formation of intermediate hydrates.

When this compound is heated, it loses its two molecules of water of crystallization to form the anhydrous salt (BaI₂). However, there are conflicting reports in the literature regarding the precise temperatures at which these dehydration events occur. This discrepancy likely stems from variations in experimental conditions, such as heating rates and atmospheric composition (e.g., inert gas vs. air) .

One source indicates a two-step process where higher hydrates convert to a monohydrate at 125°C, which then becomes the anhydrous salt at 150°C atomistry.com. Another study, using TGA, reports that the conversion of the dihydrate to the anhydrous form happens at a much higher temperature of 539°C webelements.com. This significant difference highlights the influence of experimental parameters on dehydration pathways.

Table 1: Reported Dehydration Temperatures for Barium Iodide Hydrates

| Hydrate (B1144303) Form | Dehydration Product | Reported Temperature (°C) | Source(s) |

|---|---|---|---|

| Higher Hydrates | Monohydrate | 125 | atomistry.com |

| Monohydrate | Anhydrous Salt | 150 | atomistry.com |

| Dihydrate | Anhydrous Salt | 539 | webelements.com |

These thermal analysis techniques can be coupled with other methods, such as Fourier-transform infrared spectroscopy (FTIR) or X-ray diffraction (XRD), to provide a more complete picture of the dehydration process, including changes in chemical bonding and crystal structure researchgate.net.

Kinetic Studies of Water Loss Processes

While specific kinetic studies on this compound are not extensively detailed in readily available literature, the general principles of dehydration kinetics for hydrated salts are well-established and applicable. The rate of water loss is typically studied under both isothermal (constant temperature) and non-isothermal (programmed heating) conditions.

The kinetics of dehydration can be influenced by several factors, including temperature, water vapor pressure, and the physical state of the product. Dehydration reactions often follow kinetic models based on either interface advancement (nucleation and growth of the new phase) or diffusion-controlled processes where the escape of water vapor through the product layer is the rate-limiting step zenodo.org. For some salts, the process begins with zero-order kinetics, where the rate is constant as a new phase nucleates on the surface, followed by a shift to a first-order law as the reaction progresses zenodo.org.

The surrounding atmosphere significantly impacts the kinetic pathway. Dehydration in a vacuum can lead to the formation of amorphous (non-crystalline) intermediates, whereas dehydration in the presence of water vapor is more likely to produce crystalline intermediates cdnsciencepub.comcdnsciencepub.com. This effect is because water vapor can act as a catalyst, facilitating the rearrangement of the crystal structure from the hydrated to the anhydrous form cdnsciencepub.com. The rate of dehydration often decreases to a minimum at a certain low water vapor pressure and then increases significantly before declining again as equilibrium is approached cdnsciencepub.com.

Influence of Particle Size and Environmental Humidity on Hydration/Dehydration

The particle size of the this compound crystals and the humidity of the surrounding environment are critical parameters that significantly influence the rates and mechanisms of hydration and dehydration .

Particle Size: The size of the crystals affects the surface-area-to-volume ratio. Smaller particles have a larger surface area, which generally leads to faster reaction rates for both water loss and uptake, as the exchange of water molecules with the environment occurs at the crystal surface. For some bulk solids, a wider distribution of particle sizes can increase the material's yield strength, potentially affecting handling and flowability researchgate.net.

Environmental Humidity: this compound is hygroscopic and deliquescent, meaning it readily absorbs moisture from the air and can even dissolve in the absorbed water atomistry.com. The relative humidity (RH) of the environment dictates the direction of the water exchange.

Dehydration occurs when the ambient water vapor pressure is below the equilibrium vapor pressure of the hydrate at a given temperature.

Hydration occurs when the ambient water vapor pressure is higher.

The mechanism of hydration can change depending on the humidity level. Below the deliquescence humidity, hydration may proceed as a solid-state reaction. However, above this point, the mechanism can shift to a "through-solution" process, where the salt first dissolves in adsorbed water, followed by the crystallization of a higher hydrated phase d-nb.info. This is particularly relevant for storing and handling this compound, as exposure to high humidity can lead to deliquescence and chemical degradation atomistry.com.

Structural Transformations during Hydration-Dehydration Cycles

The process of hydration and dehydration involves significant structural transformations within the crystal lattice. These changes can be monitored using techniques like in-situ X-ray diffraction (XRD), which provides real-time information on the crystal structure as temperature and humidity are varied rsc.org.

The known structures of barium iodide in its hydrated and anhydrous forms provide a basis for understanding these transformations.

This compound (BaI₂·2H₂O): The dihydrate is reported to be isomorphous with barium bromide dihydrate (BaBr₂·2H₂O), suggesting they share a similar crystal structure atomistry.com. It crystallizes in an orthorhombic system .

Anhydrous Barium Iodide (BaI₂): The anhydrous form has a crystal structure that resembles lead(II) chloride (PbCl₂) wikipedia.orgtestbook.com. In this structure, each barium (Ba²⁺) ion is coordinated with nine iodide (I⁻) ligands testbook.com.

During dehydration, water molecules vacate their positions within the crystal lattice. This loss necessitates a rearrangement of the remaining ions to achieve a new, stable configuration. The process can be complex, sometimes proceeding through intermediate, metastable hydrate phases or disordered structures before reaching the final anhydrous form nih.gov. The columns of the crystal structure may slide relative to one another, and the hydrogen bond network is broken and reformed, driving the phase change nih.gov. Conversely, during hydration, water molecules are incorporated into the anhydrous lattice, reversing these structural changes. These transformations can affect the physical integrity of the crystals.

Stability and Sensitivity to Atmospheric Conditions in Research Environments

This compound is a stable compound under ideal conditions but exhibits significant sensitivity to the atmosphere, which is a critical consideration in research and laboratory environments cdnsciencepub.comcdnsciencepub.comchemdad.com.

Key sensitivities include:

Hygroscopicity and Moisture Sensitivity: The compound readily absorbs moisture from the air atomistry.comcdnsciencepub.comcdnsciencepub.comchemdad.com. This hygroscopic nature means that its hydration state can change depending on the ambient humidity. Prolonged exposure to moist air can lead to deliquescence, where the solid absorbs enough water to dissolve and become a liquid solution atomistry.com.

Air and Light Sensitivity: this compound is sensitive to both air (specifically carbon dioxide) and light atomistry.comcdnsciencepub.comcdnsciencepub.comchemdad.com. When exposed to air and sunlight, it can decompose, turning yellow or reddish-brown atomistry.com. This discoloration is due to the liberation of free iodine and the formation of barium carbonate as the compound reacts with atmospheric CO₂ atomistry.com. This degradation is particularly noted in acidic conditions atomistry.com.

Due to this instability, stringent storage and handling procedures are necessary. This compound should be stored in tightly sealed, airtight containers, often with a desiccant, to protect it from atmospheric moisture . It should also be kept in a cool, dark place to prevent decomposition caused by light and heat atomistry.com.

Table 2: Summary of Stability and Sensitivity

| Factor | Effect on this compound |

|---|---|

| Moisture/Humidity | Hygroscopic and deliquescent; absorbs water from the air, potentially changing hydration state or dissolving. atomistry.com |

| **Air (CO₂) ** | Reacts to form barium carbonate, leading to decomposition and discoloration. atomistry.com |

| Light | Decomposes, liberating free iodine, which causes a yellow or reddish-brown color. atomistry.com |

Applications of Barium Iodide Dihydrate in Advanced Materials Synthesis and Research

Precursor Role in the Synthesis of Other Barium Compoundschemimpex.compw.livebyjus.comextramarks.com

Barium iodide dihydrate is a versatile starting material in the synthesis of a variety of other barium compounds. chemimpex.com Its utility as a precursor is a cornerstone of its application in materials research and chemical synthesis.

Formation of Barium Iodo Alkoxide/Acetato Complexeschemdad.com

In the field of synthetic inorganic chemistry, this compound serves as a valuable barium precursor for the creation of complex molecules. chemdad.com Specifically, it is used in the preparation of barium iodo alkoxide and acetato complexes. chemdad.com These reactions leverage the reactivity of the barium ion and the iodide ligands to build more elaborate molecular architectures. The formation of these complexes is a critical step in developing new materials and catalysts with tailored properties.

Preparation of Barium Dioxide (BaO₂)vedantu.compw.livebyjus.comextramarks.com

A significant application of barium iodide is its role in the production of barium dioxide (BaO₂). vedantu.compw.livebyjus.comextramarks.com This process highlights the compound's function as a reliable source of barium for creating specific oxides. Barium dioxide is an important oxidizing agent and has applications in various chemical processes, including the production of hydrogen peroxide and as a bleaching agent.

Synthesis of Organobarium Compoundsextramarks.comwikipedia.orgchembk.com

Barium iodide is a key reagent in the field of organometallic chemistry for the synthesis of organobarium compounds. extramarks.comwikipedia.orgchembk.com These compounds, which feature a carbon-barium bond, are potent reagents in organic synthesis. For instance, barium iodide reacts with alkyl potassium compounds to form these specialized organobarium reagents. wikipedia.orgchembk.com These reagents are known for their unique reactivity, enabling specific chemical transformations that are not readily achievable with other organometallic compounds. wikipedia.org

Development of Novel Scintillator Materials

One of the most researched applications of barium iodide is in the creation of advanced scintillator materials. vedantu.com Scintillators are materials that emit light when exposed to ionizing radiation, making them essential for radiation detection in medical imaging, high-energy physics, and security applications. vedantu.comtudelft.nl

Europium-Doped Barium Iodide for Scintillation Propertiesresearchgate.netresearchgate.netosti.gov

The performance of barium iodide as a scintillator is significantly enhanced when it is doped with europium (Eu). researchgate.netaip.orgbohrium.com Europium-doped barium iodide (BaI₂:Eu) crystals are grown using techniques like the Bridgman method and exhibit promising scintillation properties. osti.govaip.orgbohrium.com When stimulated by X-rays or gamma rays, BaI₂:Eu emits a characteristic blue light. researchgate.netresearchgate.netunt.edu The luminescence in europium-doped barium iodide is attributed to the 4f⁶5d¹→ 4f⁷ radiative transitions of the Eu²⁺ ions. researchgate.net Research has shown that the luminescence properties can be influenced by the purity of the starting materials, with zone refining being used to reduce impurities and improve the relative intensity of the desired Eu²⁺ emission. osti.govunt.edu

Investigation of Light Yields and Energy Resolution in Scintillator Crystalsresearchgate.netescholarship.org

The effectiveness of a scintillator is measured by key performance indicators such as light yield and energy resolution. Light yield refers to the number of photons produced per unit of absorbed radiation energy (typically measured in photons/MeV), while energy resolution indicates the detector's ability to distinguish between different radiation energies. tudelft.nlresearchgate.net

Extensive research has been conducted to characterize these properties in europium-doped barium iodide crystals. Studies have reported that BaI₂(Eu) can produce a light yield of over 30,000 photons/MeV. aip.orgbohrium.comescholarship.orgosti.gov The emission is centered around a wavelength of 420-425 nm with a decay time of less than one microsecond. researchgate.netaip.orgunt.eduosti.gov However, the presence of impurities can lead to an additional, slower emission band at around 550 nm. bohrium.comunt.eduosti.gov The energy resolution for BaI₂(Eu) has been measured to be around 8% at 662 keV. escholarship.org While promising, these properties can vary depending on crystal quality, dopant concentration, and the purity of the initial barium iodide. osti.govescholarship.org

Interactive Table: Scintillation Properties of Europium-Doped Barium Halides

| Scintillator Material | Emission Wavelength (nm) | Light Yield (photons/MeV) | Energy Resolution @ 662 keV (%) | Decay Time (ns) |

| BaI₂:Eu | 420 - 425 | >30,000 | ~8 | < 1000 |

| BaBr₂:Eu | 404 | ~32,000 | - | - |

| BaCl₂:Eu | 402 | ~20,000 | 8.8 | ~390 |

Note: The values presented are based on reported research findings and may vary between different studies and crystal preparations. researchgate.netaip.orgescholarship.org

Role in the Production of Semiconductors and Photoconductive Materials

This compound is utilized in the manufacturing of certain types of semiconductors and photoconductive materials. chemimpex.com The compound can act as a precursor for creating materials with specific electronic properties. Under high pressure, for instance, anhydrous barium iodide (BaI₂) has been shown to transition from an insulator to a metallic state. nih.gov Theoretical studies predict that at approximately 17.1 GPa, BaI₂ adopts a tetragonal I4/mmm symmetry and exhibits metallic characteristics through an indirect band gap closure. nih.gov This pressure-induced metallization is a significant finding for the development of new semiconductor materials.

Research into the high-pressure behavior of BaI₂ provides a pathway for understanding and synthesizing novel iodine-based compounds with potential applications in electronics. nih.gov The ability to modify the electronic behavior of materials like barium iodide through external pressure is a valuable tool for materials scientists seeking to design components for advanced electronic devices. chemimpex.comnih.gov

Table 1: High-Pressure Phases and Properties of Barium Iodide

| Pressure Range (GPa) | Crystal Structure | Symmetry | Key Property | Reference |

|---|---|---|---|---|

| Ambient | Cotunnite-type | Orthorhombic (Pnma) | Insulator | nih.gov |

| 12 - 15 | - | Monoclinic (P112₁/a) | - | nih.gov |

| > 17.1 | - | Tetragonal (I4/mmm) | Metallic | nih.gov |

Contribution to Specialty Glasses and Ceramics Research

This compound is employed in the production of specialty optical glasses. chemimpex.com Its inclusion in glass formulations can help improve performance characteristics of lenses and other optical components. chemimpex.com Barium compounds, in general, are known to increase the refractive index of glass while maintaining relatively low dispersion, a desirable property for many optical applications.

In the realm of ceramics, while direct use of this compound is less common than barium carbonate, it can serve as a precursor in specialized synthesis routes. For example, solid-state reactions are a cornerstone of ceramic synthesis. Methodologies for producing materials like barium titanate (BaTiO₃), a widely used ceramic in electronic components such as multilayer ceramic capacitors (MLCCs), have been extensively studied. researchgate.net Research into optimizing these solid-state reactions sometimes explores unconventional precursors to achieve desired properties like high tetragonality and fine particle size, areas where barium iodide derivatives could potentially contribute. researchgate.netnih.gov

Facilitating Reduction Reactions to Produce Highly Reactive Barium Metal

Anhydrous barium iodide can be used to produce a highly active form of barium metal. wikipedia.orgextramarks.com This is achieved through a reduction reaction using lithium biphenyl (B1667301). wikipedia.org This method provides an alternative to the electrolysis of molten barium salts for obtaining the pure metal. collegedunia.com The resulting activated barium metal is valuable in various chemical syntheses where high reactivity is required.

Table 2: Reduction of Barium Iodide

| Reactants | Product | Significance | Reference |

|---|---|---|---|

| Barium Iodide (BaI₂), Lithium Biphenyl | Highly Active Barium Metal | Produces a more reactive form of the metal for chemical synthesis. | wikipedia.org |

Application in the Production of Radioactive Barium for Nuclear Research

Barium iodide can serve as a target material or precursor for the production of radioactive barium isotopes used in nuclear medicine and research. researchgate.net Specifically, Barium-131 (¹³¹Ba), with a half-life of 11.5 days, is considered a valuable radionuclide for diagnostic purposes, such as in single photon emission computed tomography (SPECT) imaging. nih.gov

Due to the chemical similarities between barium and radium, ¹³¹Ba is also investigated as a diagnostic analogue for the therapeutic alpha-emitting isotopes Radium-223 (²²³Ra) and Radium-224 (²²⁴Ra). researchgate.netnih.gov This allows for imaging and dosimetry planning before administering radium-based therapies for conditions like bone metastases. nih.gov The production of ¹³¹Ba can be achieved via the proton bombardment of cesium, such as in the ¹³³Cs(p,3n)¹³¹Ba reaction. nih.gov Barium iodide could be used in the synthesis of target materials or in the subsequent chemical processing and purification of the produced radioisotope.

Solid-State Reaction Methodologies utilizing BaI₂·2H₂O

Solid-state reaction methodologies are fundamental in materials science for creating inorganic compounds with specific properties. This compound serves as a precursor in such reactions. A notable application is in the synthesis of europium-doped barium iodide (BaI₂:Eu²⁺) scintillators. These materials are crucial for radiation detection because they emit light when struck by high-energy particles, a property essential for medical imaging and nuclear physics research. vedantu.com

The synthesis is typically carried out via a solid-state reaction at high temperatures (e.g., 700°C), where BaI₂·2H₂O is mixed with a europium compound. During this process, the dopant (Eu²⁺) is incorporated into the BaI₂ crystal lattice, creating the luminescent properties required for a scintillator. Theoretical frameworks are being developed to better predict the outcomes of solid-state reactions, including the formation of desired target materials versus impurity phases, which can help optimize the synthesis of materials derived from precursors like barium iodide. nih.gov

Theoretical and Computational Investigations of Barium Iodide Dihydrate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in predicting material properties from first principles.

While specific high-pressure DFT studies on barium iodide dihydrate are not prominent in the literature, extensive research has been conducted on its anhydrous counterpart, barium iodide (BaI₂). These studies provide valuable insights into the behavior of the Ba-I system under extreme conditions.

Global structure search methodologies combined with DFT have been used to explore the crystal structures of BaI₂ over a wide pressure range, from 0 to 200 GPa. mdpi.comnih.govnih.gov At ambient pressure, calculations confirm that BaI₂ adopts a cotunnite-type orthorhombic structure with Pnma space group symmetry, which is consistent with experimental findings. nih.govresearchgate.net In this phase, each barium atom is coordinated with nine iodine atoms. nih.gov

Upon applying high pressure, theoretical calculations predict a phase transition. A thermodynamically stable tetragonal structure with I4/mmm symmetry is predicted to be stable above 17.1 GPa. mdpi.comnih.govresearchgate.net This high-pressure phase features a higher symmetry and an increase in the coordination number of barium to 10. mdpi.comresearchgate.net The transition from the Pnma to the I4/mmm phase occurs with almost no collapse in volume. mdpi.comnih.gov These computational predictions have identified a more energetically favorable high-pressure phase than previously reported post-cotunnite structures. nih.govresearchgate.net

| Pressure Range | Phase | Symmetry (Space Group) | Coordination Number (Ba) | Source |

|---|---|---|---|---|

| 0–17 GPa | Cotunnite-type | Pnma | 9 | mdpi.comnih.govresearchgate.net |

| > 17.1 GPa | Tetragonal | I4/mmm | 10 | mdpi.comnih.govresearchgate.net |

DFT calculations have also been employed to investigate the electronic properties of anhydrous BaI₂. At ambient conditions, BaI₂ is characterized as a wide-band-gap insulator. mdpi.com Calculations using the Perdew–Burke–Ernzerhof generalized gradient approximation (PBE-GGA) place the value of this band gap at approximately 3.51 eV. mdpi.com

Under high pressure, corresponding to the structural transition to the I4/mmm phase, the electronic properties of BaI₂ are predicted to change dramatically. The calculations show that the I4/mmm phase becomes a metallic phase at moderate pressure. mdpi.comresearchgate.net This metallization occurs via an indirect band gap closure. nih.govresearchgate.net Further electronic calculations have also explored the potential for superconductivity in the high-pressure metallic phase, estimating a superconducting critical temperature (TC) of 1.27 K at 30 GPa. nih.govresearchgate.net

| Phase | Pressure | Property | Calculated Value | Source |

|---|---|---|---|---|

| Pnma | Ambient | Band Gap | 3.51 eV | mdpi.com |

| I4/mmm | Moderate Pressure | Electronic State | Metallic | mdpi.comresearchgate.net |

| I4/mmm | 30 GPa | Superconducting TC | 1.27 K | nih.gov |

For this compound, DFT computations have been successfully used to complement experimental solid-state nuclear magnetic resonance (SSNMR) studies. researchgate.net Specifically, gauge-including projector-augmented wave (GIPAW) DFT computations help in the interpretation of ¹²⁷I SSNMR spectra. researchgate.net These calculations are particularly sensitive to minute structural changes and can predict the nuclear quadrupole coupling constant (CQ), which reflects the interaction between the nuclear quadrupole moment of the iodine nucleus and the surrounding electric field gradient (EFG). researchgate.netresearchgate.net

For BaI₂·2H₂O, the combination of experimental measurements at high magnetic fields (21.1 T) and DFT calculations allows for the complete characterization of the iodine sites, including the EFG and chemical shift (CS) tensors. researchgate.net The measured ¹²⁷I CQ for this compound is relatively modest, which facilitates the reliable extraction of both quadrupolar and chemical shift parameters. researchgate.net This combined experimental and computational approach is crucial for accurately determining the local electronic and structural environment of the iodine nuclei within the crystal lattice of the hydrate (B1144303). researchgate.netpsu.edu

Molecular Dynamics Simulations for Hydration and Dehydration Processes

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique is well-suited for investigating dynamic processes such as the hydration and dehydration of crystalline solids like this compound. nih.gov

While specific MD studies focused exclusively on BaI₂·2H₂O are not widely documented, the methodology is generally applicable. nih.gov An MD simulation of a dehydration process would typically start with the known crystal structure of the dihydrate. nih.gov Water molecules would then be systematically removed from the simulation cell over a period of time, and the resulting structural changes in the remaining lattice would be monitored in real-time. nih.gov The rate of water removal in the simulation can influence the final structure, potentially leading to either a crystalline anhydrous form or a disordered amorphous phase. nih.gov Such simulations can reveal intermediate states and transition pathways that are difficult to capture experimentally. nih.gov

Conversely, MD simulations can model the hydration process by simulating the interaction of an anhydrous barium iodide surface with water molecules. osti.gov These simulations provide detailed insight into the adsorption of water molecules at specific surface sites, the relaxation of surface ions, and the formation of ordered hydration layers at the crystal-water interface. osti.gov

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, including methods like DFT and high-level ab initio techniques such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are used to investigate the thermodynamics and kinetics of chemical reactions. For systems involving barium iodide, these methods can be applied to understand reaction mechanisms and calculate key energetic parameters.

For instance, quantum chemical studies can compute the dissociation enthalpies and Gibbs free energies for processes such as the dissociation of vapor-phase ionic clusters (e.g., BaI₂ ↔ BaI⁺ + I⁻). The results from these calculations can be compared with experimental data from techniques like high-temperature mass spectrometry to refine reaction pathways and resolve discrepancies in experimental measurements. Furthermore, these computational approaches can shed light on how the electronic structure of this compound, such as the high polarizability of the Ba²⁺ cation and the soft basicity of the iodide anion, influences its reactivity in reactions like ligand exchange.

Computational Modeling of Defects and Impurities in Crystal Lattices

The properties of crystalline materials are often significantly influenced by the presence of defects and impurities. Computational modeling provides a means to study these imperfections at the atomic scale. european-mrs.com DFT and other quantum chemical methods can be used to model various types of defects, including point defects (vacancies, interstitials), line defects (dislocations), and surface defects. european-mrs.comacs.org

Crystal Growth Methodologies for Barium Iodide and Its Hydrates

Solution Growth Techniques

Solution growth is a widely practiced method for growing crystals, particularly for materials that are unstable or decompose at high temperatures. nasa.gov This approach is suitable for producing bulk crystals of materials that exhibit sufficient solubility and a variation in solubility with temperature. nasa.gov For barium iodide dihydrate, which is soluble in water, ethanol, and acetone, solution-based techniques are particularly relevant. wikipedia.org

The slow solvent evaporation technique is a straightforward and common method for growing crystals from solution. unifr.chacadpubl.eu The principle involves dissolving the solute (in this case, barium iodide) in a suitable solvent to create a saturated or near-saturated solution. The container is then left partially open, allowing the solvent to evaporate slowly over time. researchgate.netyoutube.com As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent nucleation and crystal growth. acadpubl.eu This method is advantageous because it can be performed at a constant temperature. youtube.com

While this is a general method, it has been successfully applied to grow single crystals of related hydrated barium compounds. For example, large, transparent single crystals of barium chloride dihydrate have been grown using this technique from an aqueous solution. researchgate.net Similarly, barium succinate (B1194679) single crystals have been synthesized via slow evaporation. researchgate.net The quality of the resulting crystals can be influenced by factors such as the rate of evaporation, the stability of the temperature, and the purity of the solution. youtube.com A slower evaporation rate generally yields fewer, larger, and higher-quality crystals. unifr.ch

The pH of the growth solution is a critical parameter that can significantly influence the nucleation and growth rates, as well as the morphology, of crystals. researchgate.net For barium compounds, controlling the pH is essential to prevent the precipitation of undesired species like barium carbonate or barium hydroxide. researchgate.net In the growth of barium chloride dihydrate crystals, for instance, phosphorous acid has been used to control the pH of the aqueous solution, which was found to optimize and accelerate crystal growth. researchgate.net

Studies on the crystal growth of barium sulfate (B86663) have shown that both nucleation and growth rates are enhanced at both high and low pH values. researchgate.net In the context of preparing related barium compounds like barium fluoroiodide, the molar ratio of the initial reactants, such as hydrogen iodide and barium carbonate, is carefully controlled. This ratio dictates the concentration of hydrogen iodide in the solution, thereby influencing the reaction equilibrium and preventing the formation of unwanted byproducts. google.com While specific research on pH control for this compound is not extensively detailed in the provided literature, the principles derived from related barium compounds suggest that maintaining an optimal pH is crucial for controlling the crystallization process and obtaining pure crystals.

The gel growth technique is an alternative to conventional solution growth, particularly suitable for compounds that are sparingly soluble in water. ias.ac.inresearchgate.net This method utilizes a chemically inert gel medium, such as silica (B1680970) gel, which prevents turbulence and allows reactants to diffuse at a controlled rate, promoting orderly crystal growth. ias.ac.inresearchgate.net The gel acts as a three-dimensional crucible, supporting the growing crystal without exerting significant mechanical stress. researchgate.net

This technique has been successfully employed for the growth of barium iodate (B108269) crystals, a related barium compound. ias.ac.inresearchgate.netijapm.org More specifically, research has demonstrated the growth of what is described as "barium iodide" crystals using a single diffusion method in a silica gel. lbp.world In this process, a gel is prepared, typically using sodium metasilicate (B1246114) and an acid to achieve a specific pH (e.g., 4.2). lbp.world One of the reactants, such as barium chloride, is incorporated into the gel. lbp.world After the gel sets, a solution of the second reactant, potassium iodide, is carefully added on top. lbp.world The reactants then diffuse slowly through the gel, and where they meet and the concentration product exceeds the solubility limit, crystals nucleate and grow.

The morphology and quality of the crystals obtained through the gel technique are highly dependent on various parameters, as detailed in the table below. ias.ac.inresearchgate.net

| Parameter | Influence on Crystal Growth | Example Observation (for Barium Iodate) |

|---|---|---|

| pH of Gel | Affects crystal habit and morphology. researchgate.net | Variations in pH lead to different crystal shapes. researchgate.net |

| Gel Density/Concentration | Can alter the habit of the grown crystals. ias.ac.in | Different gel densities produce varied crystal habits. ias.ac.in |

| Concentration of Reactants | Impacts the quantity, size, and type of crystals formed. researchgate.netlbp.world | Higher supernatant concentration can lead to more crystals at the surface. lbp.world |

| Gel Aging Time | Influences the nucleation and growth process. ias.ac.inlbp.world | The setting time for the gel can be up to 15 days depending on pH. lbp.world |

By carefully controlling these parameters, researchers can obtain crystals of different habits, such as prismatic or dendritic forms. ias.ac.inresearchgate.net

Melt Growth Techniques (e.g., Vertical Bridgman Technique for Anhydrous Iodides)

Melt growth techniques are used for materials that melt congruently without decomposition. The Vertical Bridgman technique (also known as the Bridgman-Stockbarger method) is a prominent example used to grow large, high-quality single crystals, including anhydrous barium iodide. researchgate.netcarbolite-gero.com This method is not suitable for hydrated salts like this compound, as they would decompose upon heating. carbolite-gero.com

In the Bridgman process, the polycrystalline starting material (anhydrous BaI₂) is placed in a sealed ampoule, often made of silica, which typically has a conical or capillary tip to promote single-seed selection. carbolite-gero.comunt.edu The ampoule is then slowly lowered through a furnace with a sharp temperature gradient, moving from a hot zone (above the material's melting point of 711°C for BaI₂) to a cooler zone. wikipedia.orgcarbolite-gero.com Solidification begins at the cooler tip, and as the ampoule continues its descent, a single crystal ingot grows progressively from the melt. unt.edu The ampoule may also be rotated to ensure a homogenous temperature profile in the melt. carbolite-gero.com

The Bridgman method has been successfully used to grow crystals of anhydrous BaI₂ and the related scintillator material, strontium iodide (SrI₂). researchgate.netunt.edu It is noted that barium iodide is readily growable by this technique and is less prone to cracking compared to other halide scintillators like lanthanum halides. researchgate.net Key parameters that must be optimized for successful growth are listed below.

| Parameter | Typical Range / Value | Significance |

|---|---|---|

| Growth Rate (Pulling Speed) | 5-30 mm/day unt.eduresearchgate.net | Controls the speed of solidification; crucial for maintaining a stable crystal-melt interface. |

| Temperature Gradient | Must be stable and well-controlled. carbolite-gero.com | Drives the directional solidification and influences crystal quality. carbolite-gero.com |

| Rotation Speed | 1-5 rpm carbolite-gero.com | Promotes thermal and compositional homogeneity in the melt. carbolite-gero.com |

| Melt Temperature | ~50°C above melting point (e.g., for SrI₂) unt.edu | Ensures the entire charge is molten before growth begins. |

Chemical Vapor Transport (CVT) Methods for Related Iodides

Chemical Vapor Transport (CVT) is a technique used to grow high-quality crystals of non-volatile solids at temperatures below their melting point. iastate.edumpg.de The process involves a reversible chemical reaction where the solid material reacts with a gaseous "transport agent" to form a volatile species. wikipedia.org This gaseous compound then diffuses across a temperature gradient within a sealed ampoule and decomposes in another region (the "sink" or "crystallization zone"), depositing the solid as single crystals and releasing the transport agent, which then cycles back to react with more source material. mpg.dewikipedia.org

Iodine is a common transport agent for many compounds. iastate.eduwikipedia.org The essential reaction involves moving a non-volatile solid along a temperature gradient. iastate.edu For example, Cu₂ZnSnS₄ crystals have been grown via CVT using iodine, where the transport likely occurs through the formation of volatile metal iodides. core.ac.uk The direction of transport depends on the thermodynamics of the reaction. An exothermic reaction transports material from the cold zone to the hot zone, while an endothermic reaction causes transport from hot to cold. mpg.dewikipedia.org

Key parameters for a successful CVT process include:

Choice of Transport Agent: Must react reversibly with the source material to form a volatile product. Halogens like iodine are frequently used. mpg.decore.ac.uk

Temperature Gradient (T₂ → T₁): The temperatures of the source and sink zones determine the transport direction and rate. mpg.de

Pressure: The pressure of the transport agent (e.g., 0.1-1.0 atm of I₂) inside the ampoule is a critical factor. iastate.edu

Reaction Enthalpy (ΔH): Determines whether transport occurs from hot-to-cold (endothermic) or cold-to-hot (exothermic). mpg.de

While direct application of CVT for BaI₂ is not detailed in the provided sources, the technique is widely used for growing crystals of related iodides and other halides, demonstrating its potential applicability. core.ac.ukmdpi.com

Optimization of Growth Parameters for High-Quality Single Crystals

The production of high-quality single crystals requires careful control and optimization of various growth parameters, regardless of the chosen technique. hamptonresearch.com The primary goal is to control nucleation and promote steady growth on a limited number of nuclei. hamptonresearch.com

For solution growth techniques , key optimization parameters include:

Supersaturation: This is the driving force for crystallization. It must be carefully controlled, as excessively high levels can lead to uncontrolled nucleation and poor crystal quality. youtube.com It can be managed by controlling the rate of solvent evaporation or the cooling rate. nasa.govacadpubl.eu

Purity of Materials: The starting solute and solvent must be of high purity. Impurities can be incorporated into the crystal lattice, causing defects, or can inhibit growth altogether. hamptonresearch.com Zone refining of the starting material, as used for SrI₂, is one method to improve purity before melt growth. osti.gov

Temperature and pH Stability: Fluctuations in temperature can alter solubility and supersaturation, leading to flawed growth. youtube.com As discussed, pH must be maintained within an optimal range to prevent side reactions and influence crystal habit. researchgate.netresearchgate.net

Stirring: In many solution growth methods, vigorous stirring is required to maintain a homogenous concentration and temperature throughout the solution, preventing concentration gradients from forming near the growing crystal face. youtube.com

For melt growth techniques like the Bridgman method, optimization focuses on:

Thermal Gradient: A steep and stable temperature gradient at the solid-liquid interface is vital for directional solidification and minimizing constitutional supercooling. carbolite-gero.com

Growth Rate: The rate of pulling the ampoule must be slow enough to allow for orderly atomic arrangement on the crystal lattice and to prevent the incorporation of defects and impurities. carbolite-gero.comunt.edu

Feedstock Purity: The purity of the initial polycrystalline material is critical. Impurities can segregate at the growth front and cause defects. researchgate.netosti.gov Zone refining the feedstock prior to Bridgman growth can significantly improve the resulting crystal's properties. researchgate.net

For the gel technique , optimization involves systematically varying parameters such as gel pH, density, aging time, and reactant concentrations to control the diffusion rates and reaction conditions, thereby influencing the crystal's size, morphology, and perfection. ias.ac.inlbp.world

Future Research Directions and Open Questions

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of barium iodide dihydrate often involves reacting barium carbonate or barium sulfide (B99878) with hydroiodic acid. While effective, these methods can generate undesirable byproducts and utilize hazardous reagents. Future research is geared towards developing more environmentally benign and efficient synthetic strategies.

Green chemistry principles are at the forefront of this endeavor, emphasizing the use of safer solvents, reduced energy consumption, and minimized waste generation. nih.gov Researchers are exploring alternative reaction pathways, such as mechanochemistry, which involves grinding solid reactants together, potentially eliminating the need for solvents. nih.gov Another promising avenue is the use of microwave-assisted synthesis, which can accelerate reaction rates and improve energy efficiency. nih.gov The development of catalytic processes that can proceed under milder conditions and with higher atom economy is also a key area of interest. For instance, the synthesis of barium sulfate (B86663) nanostructures using plant extracts highlights a move towards bio-inspired and sustainable methods. nanoient.org

Advanced in-situ Characterization of Dynamic Processes (e.g., Hydration/Dehydration)

The interplay between the hydrated and anhydrous forms of barium iodide is critical to its stability and reactivity. Understanding the dynamics of hydration and dehydration is crucial for optimizing its use in various applications. Future research will increasingly rely on advanced in-situ characterization techniques to probe these processes in real-time.

Techniques such as in-situ X-ray diffraction (XRD) and thermogravimetric analysis (TGA) coupled with controlled humidity environments can provide detailed information about the structural and compositional changes that occur during hydration and dehydration. tue.nlleuphana.de For example, TGA can be used to determine the precise temperatures at which the dihydrate converts to the anhydrous form. Furthermore, advanced spectroscopic techniques, like in-situ liquid Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) combined with molecular dynamics simulations, offer the potential to observe ion dehydration at the molecular level. nih.gov These methods can elucidate the mechanisms of water molecule association and dissociation, providing a more complete picture of the hydration/dehydration equilibria.

Investigations into Doping Effects on Material Properties and Performance

The introduction of dopants into the barium iodide crystal lattice can significantly alter its physical and chemical properties, opening up new avenues for tailored applications. Research in this area is focused on understanding how different dopants influence the material's optical, electronic, and structural characteristics.

For instance, doping with elements like europium has been shown to induce luminescent properties in barium iodide, making it a candidate for scintillator materials used in radiation detection. researchgate.net The presence of nanoparticles, such as gold, can further modify these luminescent properties. researchgate.net Studies on doping zinc oxide thin films with barium have demonstrated changes in surface morphology and grain size, which can impact the material's performance in electronic devices. scispace.com Future investigations will likely explore a wider range of dopants and their synergistic effects to fine-tune the properties of barium iodide for specific applications, such as in perovskite solar cells or as contrast agents in medical imaging. chemimpex.com

Synergistic Experimental and Theoretical Studies for Deeper Mechanistic Understanding

The combination of experimental data with theoretical modeling is a powerful approach for gaining a comprehensive understanding of the complex behaviors of this compound. Future research will increasingly leverage this synergy to unravel reaction mechanisms, predict material properties, and guide the design of new experiments.

Density Functional Theory (DFT) calculations, for example, can be used to model the electronic structure of barium iodide and predict how it will interact with other molecules. cdnsciencepub.com This can provide insights into its reactivity and help in designing new synthetic routes. Molecular dynamics simulations can be employed to study the dynamics of hydration and dehydration, complementing experimental observations from techniques like in-situ XRD. nih.gov By integrating experimental results with computational models, researchers can develop a more robust and predictive understanding of barium iodide's behavior at the atomic and molecular levels, accelerating the discovery and development of new applications. icgm.fr

Q & A

Q. What are the established methods for synthesizing barium iodide dihydrate in laboratory settings?

this compound is typically prepared by reacting hydroiodic acid (HI) with barium hydroxide (Ba(OH)₂) in aqueous solution, followed by crystallization from hot solutions. The dihydrate form crystallizes under controlled temperature and humidity due to its hygroscopic nature. Characterization via X-ray diffraction (XRD) and thermal gravimetric analysis (TGA) is recommended to confirm purity and hydration state .

Q. How does the solubility of this compound vary with temperature, and what experimental precautions are necessary for reproducibility?

Solubility data from literature shows variations:

- 182 g/100 g H₂O at 0°C

- 166.7 g/100 mL H₂O at 0°C To ensure reproducibility, maintain precise temperature control (±0.1°C) and use degassed, deionized water. Saturation points should be validated via gravimetric analysis.

Q. What spectroscopic or crystallographic techniques are most effective for characterizing this compound?

- XRD : Confirms crystal structure (orthorhombic) and hydration state .

- FTIR : Identifies O–H stretching vibrations (3200–3600 cm⁻¹) to verify water of crystallization .

- TGA : Measures mass loss at 150°C to confirm dihydrate-to-anhydrous transition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies (e.g., 166.7 g/100 mL vs. 182 g/100 g H₂O) may arise from differences in experimental conditions (e.g., water purity, agitation rate). A systematic approach includes:

- Replicating experiments using standardized protocols (e.g., ASTM E1148 for solubility testing).

- Cross-referencing with secondary data from peer-reviewed studies .

- Performing error analysis (e.g., confidence intervals for repeated measurements) .

Q. What methodological strategies mitigate this compound’s hygroscopicity during experimental handling?

Q. How does the dehydration temperature of this compound impact its reactivity in anhydrous synthesis?

Dehydration at 150°C produces anhydrous BaI₂, which is critical for reactions requiring water-free conditions (e.g., organometallic synthesis). However, partial decomposition to BaO or I₂ may occur above 200°C. TGA-DSC coupled with mass spectrometry can monitor thermal stability and byproduct formation .

Q. What environmental safety protocols are essential for disposing of this compound waste in aquatic research?

- Acute aquatic toxicity : EC₅₀ (Daphnia magna) for Ba²⁺ is 14.5 mg/L .

- Disposal : Neutralize with sodium carbonate to precipitate BaCO₃, followed by filtration and iodine recovery .

- Documentation : Align with GHS Category 3 guidelines for hazardous waste .

Q. How can researchers optimize reaction yields when using this compound as a precursor in iodide salt synthesis?

- Stoichiometric control : Account for hydration water in molar calculations.

- Solvent selection : Use ethanol or acetone to reduce solubility and enhance precipitation .

- Kinetic studies : Monitor reaction progress via conductivity measurements or iodometric titration .

Methodological Best Practices

- Data validation : Compare experimental results with literature values (e.g., density: 4.916 g/cm³ vs. 5.15 g/cm³ for anhydrous form ).

- Contingency planning : Preempt iodine liberation (evidenced by reddish discoloration) by working under reducing atmospheres .

- Ethical reporting : Disclose deviations in hydration state or purity (e.g., via supplementary materials) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.